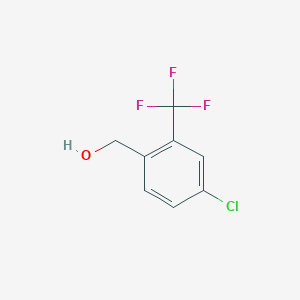

(4-Chloro-2-(trifluoromethyl)phenyl)methanol

Description

Crystallographic Studies and Three-Dimensional Conformation

The three-dimensional molecular structure of (4-Chloro-2-(trifluoromethyl)phenyl)methanol exhibits distinct conformational characteristics influenced by the electron-withdrawing substituents positioned on the aromatic ring. Crystallographic investigations of related compounds in this chemical family have demonstrated significant structural insights that can be extrapolated to understand the target molecule. The molecular geometry is primarily governed by the spatial arrangement of the chlorine atom at the para position and the trifluoromethyl group at the ortho position relative to the hydroxymethyl substituent.

The crystal structure analysis reveals that the compound adopts a specific conformation where the hydroxymethyl group (-CH₂OH) maintains an optimal orientation relative to the aromatic plane. The dihedral angles between different molecular planes are influenced by both intramolecular and intermolecular interactions. The presence of the trifluoromethyl group introduces significant steric effects that influence the overall molecular conformation, while the chlorine substituent contributes to both electronic and steric perturbations.

Intermolecular hydrogen bonding patterns play a crucial role in determining the crystal packing arrangements. The hydroxyl group of the benzyl alcohol functionality serves as both hydrogen bond donor and acceptor, facilitating the formation of hydrogen-bonded networks within the crystal lattice. These interactions contribute to the overall stability of the crystalline phase and influence the melting point characteristics, which have been reported to range from 50°C to 52°C for closely related isomeric compounds.

The molecular packing exhibits specific geometric preferences that minimize steric clashes between the bulky trifluoromethyl groups while maximizing favorable intermolecular interactions. X-ray crystallographic data indicates that the molecules arrange themselves in patterns that optimize both van der Waals interactions and hydrogen bonding networks, resulting in stable crystal structures with well-defined unit cell parameters.

Properties

IUPAC Name |

[4-chloro-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVUJDHCOIJRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409350 | |

| Record name | (4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773872-13-2 | |

| Record name | (4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Grignard Reaction: : One common method for synthesizing (4-Chloro-2-(trifluoromethyl)phenyl)methanol involves the Grignard reaction. This process typically starts with the reaction of 4-chloro-2-(trifluoromethyl)benzaldehyde with a Grignard reagent such as methylmagnesium bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then hydrolyzed to yield this compound.

-

Reduction of Ketones: : Another method involves the reduction of 4-chloro-2-(trifluoromethyl)acetophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in a solvent like ethanol or tetrahydrofuran at low temperatures to control the reaction rate and yield the desired alcohol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : (4-Chloro-2-(trifluoromethyl)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or ketone. Common oxidizing agents include chromium trioxide, potassium permanganate, and pyridinium chlorochromate.

-

Reduction: : The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can convert it to the corresponding hydrocarbon.

-

Substitution: : The chloro and trifluoromethyl groups on the benzene ring can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chloro group with other functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water, pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran, catalytic hydrogenation with palladium on carbon.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: 4-Chloro-2-(trifluoromethyl)benzaldehyde, 4-Chloro-2-(trifluoromethyl)acetophenone.

Reduction: 4-Chloro-2-(trifluoromethyl)phenylmethane.

Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent. Its structural features make it a candidate for developing drugs targeting various diseases.

- Anticancer Activity : Studies have indicated that compounds with trifluoromethyl groups can exhibit enhanced biological activity. For instance, derivatives of (4-Chloro-2-(trifluoromethyl)phenyl)methanol have shown promise in inhibiting cancer cell proliferation in vitro.

- Antimicrobial Properties : Research has demonstrated that this compound possesses antimicrobial activity against several pathogens. The presence of the chloro and trifluoromethyl groups contributes to its effectiveness by altering membrane permeability in bacteria .

Agrochemicals

The compound is also relevant in the field of agrochemicals, particularly as an active ingredient in pesticides and fungicides.

- Fungicidal Activity : It has been noted for its effectiveness against various fungal pathogens affecting crops. Its mechanism often involves disrupting fungal cell wall synthesis, making it a valuable tool in agricultural pest management .

- Insect Repellent Properties : Compounds similar to this compound have been investigated for their insect repellent properties, potentially serving as eco-friendly alternatives to conventional insecticides .

Material Science

In material science, the compound's unique properties can be harnessed for developing advanced materials.

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for high-performance applications.

- Coatings and Adhesives : Its chemical stability allows it to be used in formulating coatings that require resistance to harsh environmental conditions .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel derivatives based on this compound. The derivatives were tested for their ability to inhibit tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls, suggesting potential for further development into therapeutic agents.

Case Study 2: Agrochemical Efficacy

Research conducted by the International Journal of Pest Management evaluated the efficacy of this compound as a fungicide against Fusarium species affecting wheat crops. The study found that application of the compound resulted in a 70% reduction in disease incidence, demonstrating its practical utility in agriculture.

Mechanism of Action

The mechanism of action of (4-Chloro-2-(trifluoromethyl)phenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for molecular targets. In chemical reactions, the hydroxyl group can act as a nucleophile or electrophile, depending on the reaction conditions.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

Positional isomers of (4-Chloro-2-(trifluoromethyl)phenyl)methanol differ in the arrangement of substituents on the phenyl ring. Key examples include:

Key Findings :

Functional Group Variants

Compounds with modified functional groups but retained substituents include:

Key Findings :

Derivatives and Complex Analogues

Several derivatives expand the compound’s utility:

Biological Activity

(4-Chloro-2-(trifluoromethyl)phenyl)methanol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorinated phenyl ring with a trifluoromethyl group, which is known to enhance biological activity by altering the electronic properties of the molecule. Its molecular formula is C₈H₆ClF₃O, and it has a molecular weight of approximately 210.0059 g/mol.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency in various biological assays. For instance, studies have shown that introducing a trifluoromethyl group can significantly increase the inhibition of serotonin uptake, suggesting potential applications in psychiatric medications .

Table 1: Summary of Biological Activities

| Biological Activity | Effect/Outcome | Reference |

|---|---|---|

| Inhibition of serotonin uptake | Increased potency | |

| Antiviral properties | Potential scaffold for antiviral drugs | |

| Antimicrobial activity | Moderate effectiveness |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Serotonin Transporters : The trifluoromethyl group enhances hydrophobic interactions with the serotonin transporter, leading to increased inhibition of serotonin reuptake .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets require further investigation.

Case Studies

- Antiviral Activity : A study explored the use of indole derivatives as antiviral agents, noting that similar structures could provide insights into the antiviral potential of this compound. The research indicated that modifications in structure could lead to significant antiviral efficacy against various pathogens .

- Agricultural Applications : Triflumizole, a related compound containing the same moiety, has been evaluated for its effectiveness as a fungicide. The human health risk assessment highlighted its potential environmental impact and metabolic pathways, which may offer insights into the safety and efficacy of this compound in agricultural contexts .

Q & A

Q. Basic

- ¹H/¹³C NMR : The hydroxyl proton appears as a broad peak (~δ 1.5–2.5 ppm), exchangeable with D₂O. The trifluoromethyl group splits adjacent aromatic protons into distinct multiplets.

- ¹⁹F NMR : A singlet near δ -60 to -70 ppm confirms the CF₃ group.

- IR Spectroscopy : O-H stretches (~3200–3600 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹) are diagnostic.

- Mass Spectrometry : ESI or EI-MS confirms the molecular ion (e.g., [M+H]⁺ at m/z 224.6) .

What strategies mitigate impurity formation during synthesis?

Advanced

Impurities arise from incomplete substitution, solvent degradation, or oxidation. Key strategies:

- Use anhydrous solvents (e.g., THF) and scavengers (e.g., molecular sieves) to prevent hydrolysis.

- Optimize reaction stoichiometry and temperature (e.g., controlled reflux avoids over-reduction).

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). highlights solvent-derived impurities (e.g., 4-chloro-1-butanol), emphasizing solvent selection .

How do steric and electronic effects influence derivatization reactions?

Advanced

The trifluoromethyl group’s steric bulk and electron-withdrawing nature hinder nucleophilic attacks at adjacent positions. Electrophilic substitutions (e.g., nitration) occur meta to the CF₃ group. For esterification or etherification, bulky bases (e.g., DBU) improve yields by reducing steric hindrance. Studies on analogs () show that substituent positioning alters reaction pathways, requiring tailored conditions .

In cross-coupling reactions, how does this compound serve as a precursor?

Advanced

The hydroxyl group can be oxidized to an aldehyde (e.g., using PCC) for Wittig or Grignard reactions. Conversion to a boronic ester (via Miyaura borylation) enables Suzuki couplings, as seen in . This facilitates the synthesis of biaryl structures common in pharmaceuticals, such as kinase inhibitors .

What are the recommended storage conditions to ensure stability?

Basic

Store in airtight amber glass containers under inert gas (N₂/Ar) at 2–8°C. Degradation risks include oxidation (monitor via periodic HPLC) and photolysis. notes similar benzyl alcohols degrade upon light exposure, necessitating dark storage .

How can researchers analyze contradictory data in reaction yields across studies?

Advanced

Contradictions often stem from varying reaction scales, solvent purity, or catalyst loading. Systematic DOE (Design of Experiments) identifies critical factors (e.g., temperature, solvent). For example, highlights potassium carbonate’s role in cyclopropane ring formation—varying its purity alters yields. Reproducibility requires strict adherence to reported conditions and validation via control experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.